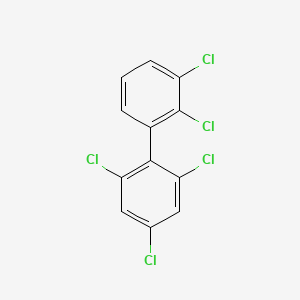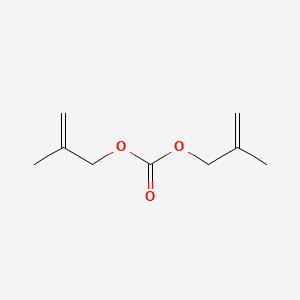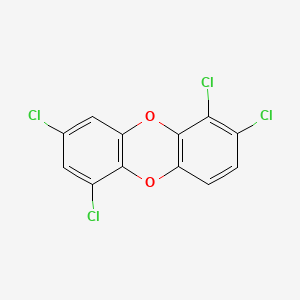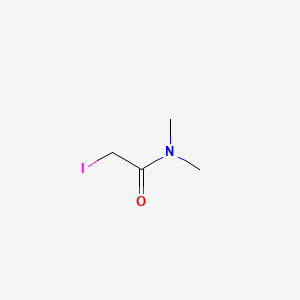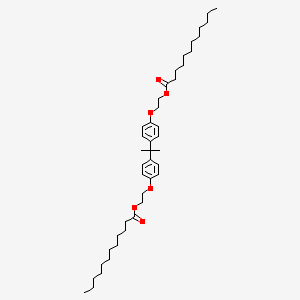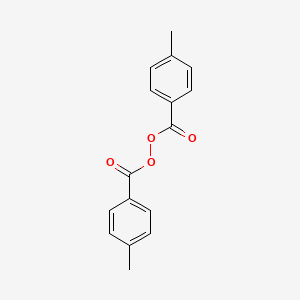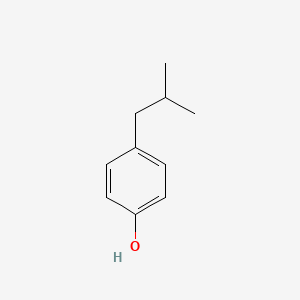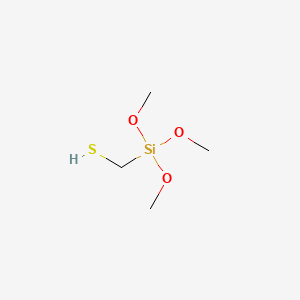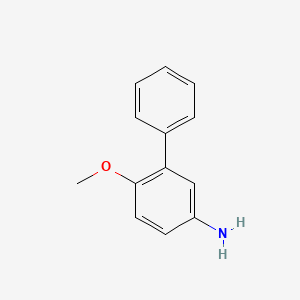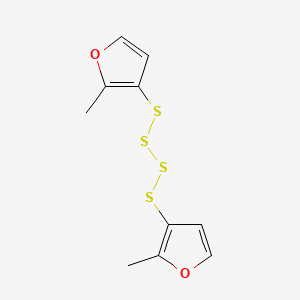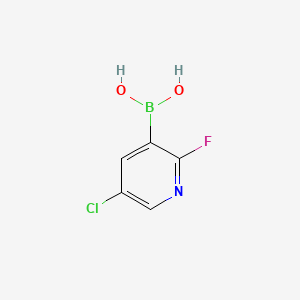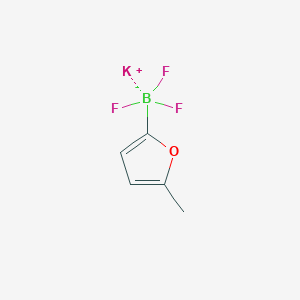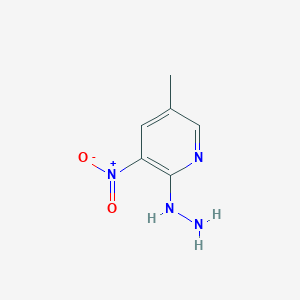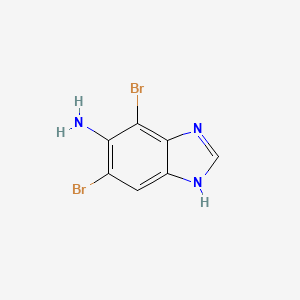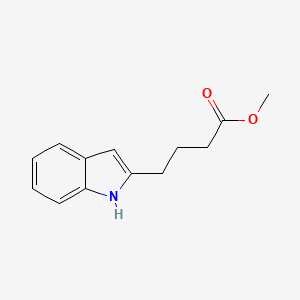
Methyl 4-(1H-indol-2-yl)butanoate
Übersicht
Beschreibung
Methyl 4-(1H-indol-2-yl)butanoate, also known as MIB, is a synthetic compound that belongs to the indole family. It is a white crystalline powder that has a molecular weight of 261.3 g/mol. MIB has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
Methyl 4-(1H-indol-2-yl)butanoate exerts its effects on the central nervous system by modulating the activity of neurotransmitters. It has been shown to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a norepinephrine transporter inhibitor. These actions result in increased levels of dopamine, serotonin, and norepinephrine in the brain, which can have a variety of effects on behavior and mood.
Biochemische Und Physiologische Effekte
Methyl 4-(1H-indol-2-yl)butanoate has been shown to have a variety of effects on biochemical and physiological processes in the body. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which can have effects on mood, behavior, and cognition. Methyl 4-(1H-indol-2-yl)butanoate has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(1H-indol-2-yl)butanoate in scientific research is its ability to modulate the activity of neurotransmitters, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using Methyl 4-(1H-indol-2-yl)butanoate is that it can have off-target effects on other receptors and transporters, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-(1H-indol-2-yl)butanoate. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety. Another area of interest is its potential use as a tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, further research is needed to better understand the mechanisms of action of Methyl 4-(1H-indol-2-yl)butanoate and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1H-indol-2-yl)butanoate has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. Methyl 4-(1H-indol-2-yl)butanoate has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety.
Eigenschaften
IUPAC Name |
methyl 4-(1H-indol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQNBSPRKLUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342534 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-indol-2-yl)butanoate | |
CAS RN |
28093-53-0 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



